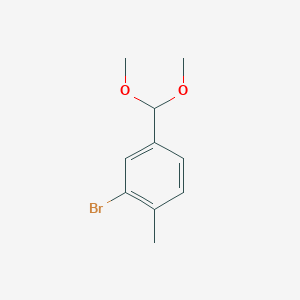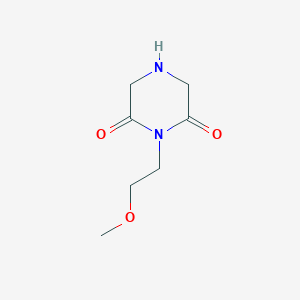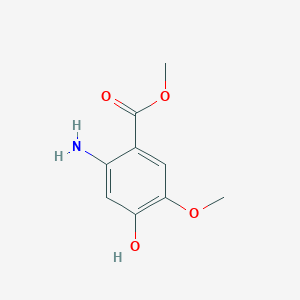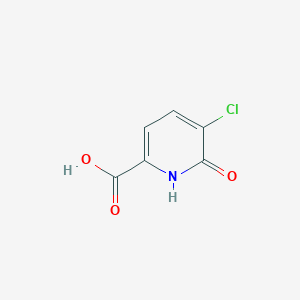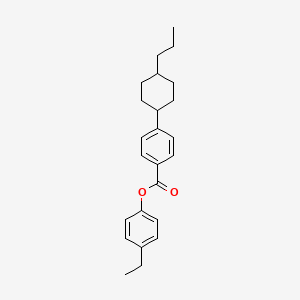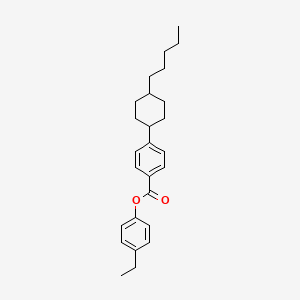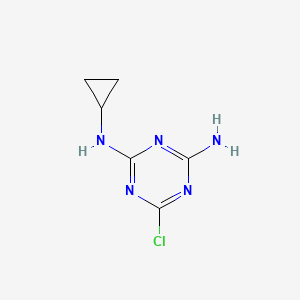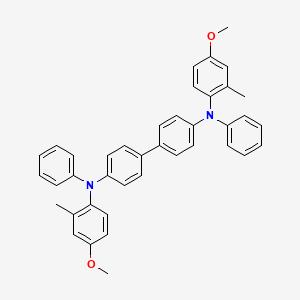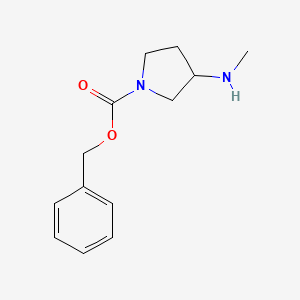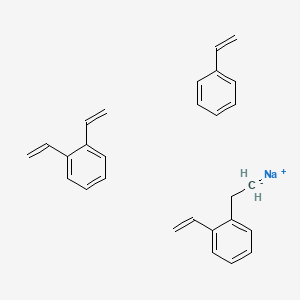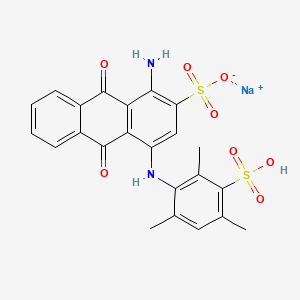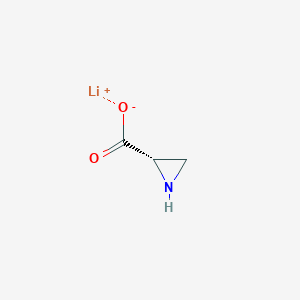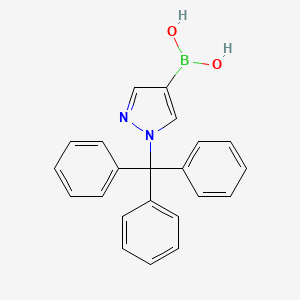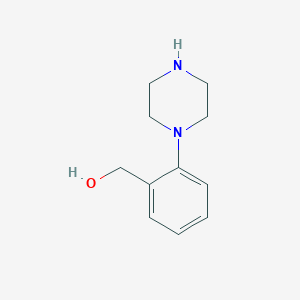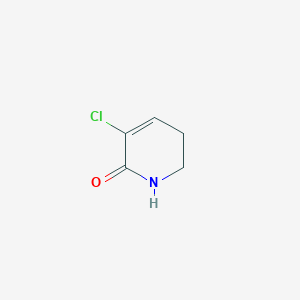
3-Chloro-5,6-dihydropyridin-2(1H)-one
Vue d'ensemble
Description
3-Chloro-5,6-dihydropyridin-2(1H)-one, also known as 3-chloro-5,6-dihydropyridin-2-one or 3-chloro-5,6-dihydropyridine-2-one, is a heterocyclic compound that is used in a variety of applications in organic chemistry. It is a white, crystalline solid with a molecular formula of C5H6ClNO and a molecular weight of 131.57 g/mol. 3-Chloro-5,6-dihydropyridin-2(1H)-one is a versatile compound that has been used in various organic synthesis, and its derivatives have found applications in medicinal chemistry and other areas.
Applications De Recherche Scientifique
Synthesis and Characterization
3-Chloro-5,6-dihydropyridin-2(1H)-one, as part of the dihydropyridine group, has been the subject of various synthesis and characterization studies. For instance, Lasne et al. (1985) detailed the synthesis of 5,6-dihydropyridine through flash vacuum thermolysis or dehydrochlorination, characterizing it using NMR and IR spectra (Lasne, Ripoll, Guillemin, & Denis, 1985). Similarly, Ershov et al. (2014) explored the regiospecific reduction of the C=N bond in 5,6-dialkyl-2-chloropyridine-3,4-dicarbonitriles, a compound related to dihydropyridines, revealing its biological activity potential, such as antihypertensive and antiarrhythmic properties (Ershov, Belikov, Maksimova, Fedoseev, Legotin, & Nasakin, 2014).
Molecular and Crystal Structures
The study of molecular and crystal structures of dihydropyridine derivatives, including those similar to 3-Chloro-5,6-dihydropyridin-2(1H)-one, is another significant area of research. For example, Doreswamy et al. (2004) analyzed the crystal structure of a related compound, demonstrating its unique layered arrangement and hydrogen bond properties (Doreswamy, Mahendra, Shah, Anandalwar, & Prasad, 2004).
Biological Activities
Dihydropyridine derivatives have shown various forms of biological activity. Zhu and Shi (2011) synthesized derivatives that exhibited moderate insecticidal and fungicidal activities, underscoring the potential for agricultural applications (Zhu & Shi, 2011). Additionally, the research by Mohamed et al. (2012) on dihydropyridine derivatives highlighted the presence of intramolecular hydrogen bonding, which can influence biological activity (Mohamed, Akkurt, Horton, Abdelhamid, & Remaily, 2012).
Chemical Reactivity and Synthesis
The reactivity of dihydropyridine compounds has been extensively studied. Murthy et al. (2017) investigated the synthesis and reactivity of a heterocycle-based molecule related to dihydropyridines,providing insights into its potential in non-linear optics and as a candidate for anti-cancerous drugs (Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, & Alsenoy, 2017).
Environment-Friendly Synthesis Methods
The development of more sustainable synthesis methods for dihydropyridine derivatives is a key research area. Ruiz et al. (2012) presented an ultrasound-mediated reaction for synthesizing 6-chloro-5-formyl-1,4-dihydropyridine derivatives, offering an environment-friendly approach with advantages like shorter reaction times and higher yields (Ruiz, Rodríguez, Coro, Niebla, Rodriguez, Martínez‐Álvarez, Novoa de Armas, Suárez, & Martín, 2012).
Photocycloaddition and Chemical Transformations
Albrecht, Basler, and Bach (2008) explored the intramolecular [2+2]-photocycloaddition of dihydropyridine derivatives, contributing to the understanding of their chemical transformations and potential applications in synthesizing complex structures (Albrecht, Basler, & Bach, 2008). Additionally, Nedolya et al. (2018) discovered unexpected transitions of 5,6-dihydropyridine under acid catalysis, highlighting the versatility of these compounds in chemical synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
Intramolecular Hydrogen Bonds
Investigating intramolecular hydrogen bonds in dihydropyridine derivatives has been a focus to understand their properties. Petrova et al. (2018) synthesized 1,4-dihydropyridine derivatives and characterized them using NMR and quantum-chemical calculations, establishing the presence of intramolecular hydrogen bonds (Petrova, Muhamadejev, Vigante, Duburs, & Liepinsh, 2018).
Propriétés
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPVYOIYISUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623730 | |
| Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6-dihydropyridin-2(1H)-one | |
CAS RN |
207976-92-9 | |
| Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



